Ethyl 5-acetyl-3-methylisoxazole-4-carboxylate
Overview
Description
Ethyl 5-acetyl-3-methylisoxazole-4-carboxylate is an organic compound . It is a useful intermediate in the preparation of cyclotetra-methyleneisoxazole .
Synthesis Analysis
The synthesis of Ethyl 5-acetyl-3-methylisoxazole-4-carboxylate involves the use of Ethyl 2-butynoate and 3-Hexen-3-amine, N-9H-fluoren-9-ylidene-, N-oxide . The presence of a strong alkali used to prepare the ethyl-5-methylisoxazole-4-carboxylate results in a significantly higher amount of isomeric impurity and by-products .Molecular Structure Analysis
The molecular formula of Ethyl 5-acetyl-3-methylisoxazole-4-carboxylate is C9H11NO4 . It has a molecular weight of 197.19 Da .Chemical Reactions Analysis
Ethyl 5-acetyl-3-methylisoxazole-4-carboxylate is a useful intermediate in the preparation of cyclotetra-methyleneisoxazole .Physical And Chemical Properties Analysis
Ethyl 5-acetyl-3-methylisoxazole-4-carboxylate has a density of 1.2±0.1 g/cm3 . Its boiling point is 339.9±42.0 °C at 760 mmHg . The vapour pressure is 0.0±0.7 mmHg at 25°C . The flash point is 159.4±27.9 °C .Scientific Research Applications
Synthesis for Biomimetic Studies
- Studies have been conducted on the efficient synthesis of ethyl 5-acetyl-3-methylisoxazole-4-carboxylate derivatives, such as ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate, for biomimetic synthesis applications. These derivatives are used as starting materials in the proposed convergent, biomimetic synthesis of α-cyclopiazonic acid (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007).
Lithiation Procedures
- Improved lithiation processes of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate have been developed, facilitating the synthesis of 5-functionalized 3-isoxazolyl carboxylic acid derivatives. These derivatives are promising prodrugs for AMPA glutamate neurotransmitters in the central nervous system (Burkhart, Zhou, Blumenfeld, Twamley, & Natale, 2001).
Chiral Aminoalkyloxazole Derivatives
- Ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylates, closely related to ethyl 5-acetyl-3-methylisoxazole-4-carboxylate, have been used in the synthesis of chiral 2-aminoalkyloxazole-4-carboxylates. These derivatives have potential pharmaceutical applications (Cox, Prager, Svensson, & Taylor, 2003).
Immunomodulatory Agents
- The ethyl ester of 5-amino-3-methylisoxazole-4-carboxylic acid, similar in structure to ethyl 5-acetyl-3-methylisoxazole-4-carboxylate, has been investigated for its potential as a lead compound in developing new series of immunomodulatory agents (Ryng & Szostak, 2009).
Key Synthon in Drug Synthesis
- Ethyl 5-acetyl-1H-pyrazole-3-carboxylate, structurally similar to ethyl 5-acetyl-3-methylisoxazole-4-carboxylate, is used as a key intermediate in the synthesis of the potential blockbuster drug substance darolutamide. This illustrates the role of such compounds in the development of new pharmaceuticals (Szilágyi, Egyed, Mándity, Nagy, Kátai-Fadgyas, Volk, & Keserű, 2022).
Corrosion Inhibition in Industrial Applications
- Derivatives of ethyl 5-acetyl-3-methylisoxazole-4-carboxylate have been explored as novel corrosion inhibitors for industrial applications, such as in the pickling process of mild steel. This highlights their potential utility in industrial chemistry and materials science (Dohare, Ansari, Quraishi, & Obot, 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 5-acetyl-3-methyl-1,2-oxazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-4-13-9(12)7-5(2)10-14-8(7)6(3)11/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDKUFZYJWTWJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393993 | |
Record name | Ethyl 5-acetyl-3-methyl-1,2-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-acetyl-3-methylisoxazole-4-carboxylate | |
CAS RN |
129663-13-4 | |
Record name | Ethyl 5-acetyl-3-methyl-1,2-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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